4-Nitro-2,3-dihydro-1H-inden-1-OL
Overview
Description
4-Nitro-2,3-dihydro-1H-inden-1-OL is an organic compound with the molecular formula C9H9NO3 It is a derivative of indene, featuring a nitro group at the 4-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-OL typically involves the nitration of 2,3-dihydro-1H-inden-1-OL. One common method is the reaction of 2,3-dihydro-1H-inden-1-OL with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.
Major Products
Oxidation: Formation of 4-nitro-2,3-dihydro-1H-inden-1-one or 4-nitro-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: Formation of 4-amino-2,3-dihydro-1H-inden-1-OL.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2,3-dihydro-1H-inden-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitro-2,3-dihydro-1H-inden-1-OL depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-OL: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Amino-2,3-dihydro-1H-inden-1-OL:
4-Nitro-1H-indene: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
4-Nitro-2,3-dihydro-1H-inden-1-OL is unique due to the presence of both a nitro and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRRYRIKGREQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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